
N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-双(7-硝基-9H-芴-2-基)丙二酰胺: 是一种有机化合物,其特征在于两个 7-硝基-9H-芴-2-基连接到丙二酰胺主链上
准备方法
合成路线和反应条件
N,N'-双(7-硝基-9H-芴-2-基)丙二酰胺的合成通常包括以下步骤:
芴的硝化: 起始原料芴用浓硝酸和浓硫酸的混合物硝化得到 7-硝基芴。
7-硝基-9H-芴-2-胺的形成: 然后,使用还原剂(如氯化亚锡在盐酸中)对 7-硝基芴进行还原反应,得到 7-硝基-9H-芴-2-胺。
酰胺化反应: 将 7-硝基-9H-芴-2-胺与丙二酰胺在偶联剂(如 N,N'-二环己基碳二亚胺 (DCC))存在下反应,得到 N,N'-双(7-硝基-9H-芴-2-基)丙二酰胺。
工业生产方法
N,N'-双(7-硝基-9H-芴-2-基)丙二酰胺的工业生产遵循类似的合成路线,但在更大规模上进行。 该过程包括:
大规模硝化: 使用工业硝化剂对芴进行大规模硝化。
连续还原: 使用催化加氢对 7-硝基芴进行连续还原。
自动化酰胺化: 使用高通量反应器和高效偶联剂进行自动化酰胺化。
化学反应分析
反应类型
N,N'-双(7-硝基-9H-芴-2-基)丙二酰胺会发生各种化学反应,包括:
氧化: 硝基可以进一步氧化形成亚硝基或亚硝酰衍生物。
还原: 硝基可以使用还原剂(如氢化铝锂)还原成胺。
取代: 芳香环可以进行亲电取代反应,例如卤化或磺化。
常用试剂和条件
氧化: 酸性条件下的高锰酸钾或三氧化铬。
还原: 氢化铝锂或使用钯碳的催化加氢。
取代: 在路易斯酸催化剂存在下,使用溴或氯进行卤化。
主要生成产物
氧化: 形成亚硝基衍生物。
还原: 形成 7-氨基-9H-芴-2-基衍生物。
取代: 形成卤化或磺化的芴。
科学研究应用
N,N'-双(7-硝基-9H-芴-2-基)丙二酰胺在科学研究中有几个应用:
材料科学: 用作合成有机半导体和发光二极管 (LED) 的基石。
有机电子学: 用于开发有机光伏电池和场效应晶体管。
药物化学: 由于其与 DNA 相互作用并抑制细胞增殖的能力,而被研究作为抗癌剂的潜在用途。
生物学研究: 用作研究细胞过程和成像应用的荧光探针。
作用机制
N,N'-双(7-硝基-9H-芴-2-基)丙二酰胺的作用机制包括:
与 DNA 相互作用: 该化合物插入到 DNA 双螺旋中,破坏 DNA 的正常功能,并抑制复制和转录。
抑制酶: 它可以抑制参与 DNA 合成和修复的酶,从而导致细胞周期停滞和凋亡。
荧光性质: 该化合物的荧光性质使其可以作为探针用于成像和追踪细胞过程。
相似化合物的比较
N,N'-双(7-硝基-9H-芴-2-基)丙二酰胺可以与其他类似化合物进行比较,例如:
N,N'-双(9H-芴-2-基)丙二酰胺: 没有硝基,导致电子和荧光性质不同。
N,N'-双(7-氨基-9H-芴-2-基)丙二酰胺: 含有氨基而不是硝基,导致反应性和生物活性不同。
N,N'-双(7-硝基-9H-芴-2-基)乙二酰胺: 具有较短的乙烷主链,影响了化合物的柔性和与生物靶标的相互作用。
N,N'-双(7-硝基-9H-芴-2-基)丙二酰胺由于其硝基和丙二酰胺主链的结合而独一无二,这赋予了其独特的电子、荧光和生物学特性。
属性
分子式 |
C29H20N4O6 |
|---|---|
分子量 |
520.5 g/mol |
IUPAC 名称 |
N,N'-bis(7-nitro-9H-fluoren-2-yl)propanediamide |
InChI |
InChI=1S/C29H20N4O6/c34-28(30-20-1-5-24-16(11-20)9-18-13-22(32(36)37)3-7-26(18)24)15-29(35)31-21-2-6-25-17(12-21)10-19-14-23(33(38)39)4-8-27(19)25/h1-8,11-14H,9-10,15H2,(H,30,34)(H,31,35) |
InChI 键 |
AKAWUHOIJTWBGJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)NC(=O)CC(=O)NC3=CC4=C(C=C3)C5=C(C4)C=C(C=C5)[N+](=O)[O-])C6=C1C=C(C=C6)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11711467.png)
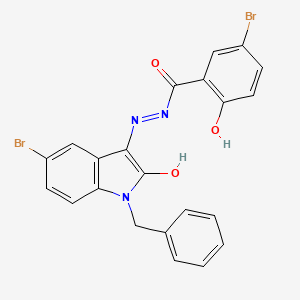
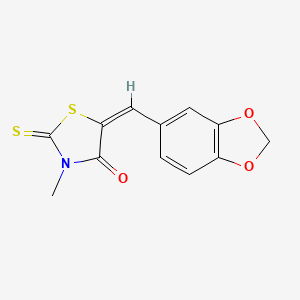
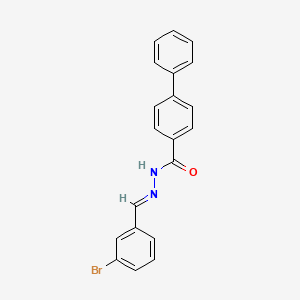
![1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)
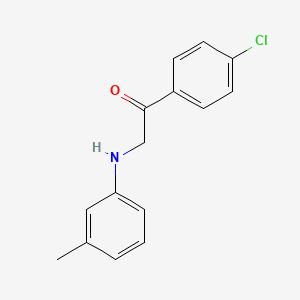
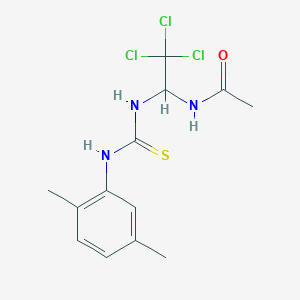
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide](/img/structure/B11711523.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11711525.png)

![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11711536.png)


![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
